

N-Oxide Abiraterone Sulfate: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	N-Oxide abiraterone sulfate	
Cat. No.:	B15141522	Get Quote

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Introduction

N-Oxide abiraterone sulfate is a major human metabolite of abiraterone acetate, a pivotal therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). As a downstream product of abiraterone metabolism, understanding the physicochemical properties, biological context, and analytical methodologies for **N-Oxide abiraterone sulfate** is critical for a comprehensive grasp of abiraterone's pharmacology and for the development of advanced therapeutic strategies. This technical guide provides an indepth overview of **N-Oxide abiraterone sulfate**, including its chemical identity, known properties, metabolic pathway, and relevant experimental methodologies.

Chemical and Physical Properties

N-Oxide abiraterone sulfate is an off-white solid.[1] While exhaustive experimental data on its physicochemical properties are not readily available in the public domain, the following table summarizes its key identifiers and known characteristics.



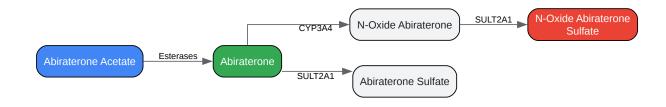
Property	Value	Source
CAS Number	1993430-24-2	[2]
Molecular Formula	C24H31NO5S	[2][3]
Molecular Weight	445.57 g/mol	[2][3]
Appearance	Off-white solid	[1]
Purity	>95% (via HPLC)	[2]
Solubility	Soluble in DMSO	
Storage Conditions	-20°C	[2]

Biological Context and Metabolism

N-Oxide abiraterone sulfate is a significant metabolite of abiraterone, the active form of the prodrug abiraterone acetate.[4][5] The metabolic conversion of abiraterone is a complex process involving multiple enzymatic pathways. The formation of **N-Oxide abiraterone sulfate** is a key route of elimination for the active drug. In human plasma, **N-Oxide abiraterone sulfate** and abiraterone sulfate are the two main circulating metabolites.[6][7]

The metabolic cascade leading to the formation of **N-Oxide abiraterone sulfate** is initiated by the N-oxidation of the pyridine ring of abiraterone, followed by sulfation. The enzymes primarily responsible for these transformations are Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1).[6][7]

Metabolic Pathway of Abiraterone Acetate



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Metabolic conversion of abiraterone acetate to its major metabolites.

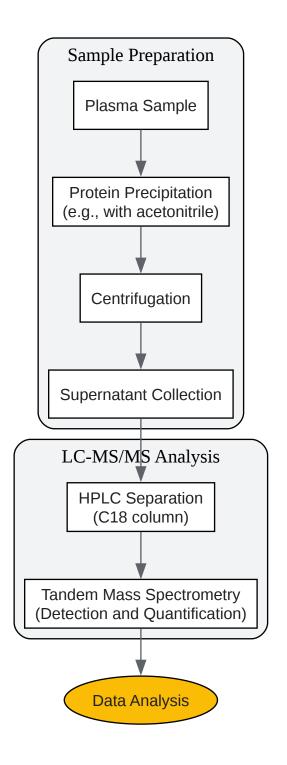
Experimental Protocols

Detailed, step-by-step experimental protocols for the dedicated synthesis, purification, and analysis of **N-Oxide abiraterone sulfate** are not widely published. However, based on methodologies employed for abiraterone and its other metabolites, the following general procedures can be adapted by researchers.

General Protocol for Extraction and Quantification of Abiraterone Metabolites from Plasma using LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of abiraterone and its metabolites from a biological matrix, which can be optimized for the specific quantification of **N-Oxide abiraterone sulfate**.





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General workflow for the analysis of abiraterone metabolites.

1. Sample Preparation (Protein Precipitation):



- To a 100 μL aliquot of human plasma, add 300 μL of a protein precipitation agent such as acetonitrile, containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for analysis.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Utilize a reverse-phase C18 column for chromatographic separation.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of N-Oxide abiraterone sulfate from other metabolites and endogenous plasma components.
- Mass Spectrometry (MS/MS):
 - Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Optimize the mass spectrometer parameters, including the precursor and product ion transitions (MRM), collision energy, and other source-dependent parameters for N-Oxide abiraterone sulfate and the internal standard.
- 3. Data Analysis:
- Quantify the concentration of N-Oxide abiraterone sulfate by comparing the peak area ratio
 of the analyte to the internal standard against a standard curve prepared in a similar
 biological matrix.



Conclusion

N-Oxide abiraterone sulfate is a key metabolite in the disposition of abiraterone. A thorough understanding of its properties and metabolic fate is essential for a complete picture of abiraterone's clinical pharmacology. While detailed experimental protocols for this specific metabolite are not extensively documented, the information and general methodologies provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of prostate cancer therapeutics. Further research into the biological activity and potential pharmacological role of **N-Oxide abiraterone sulfate** may unveil new insights into the overall efficacy and safety profile of abiraterone acetate.

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